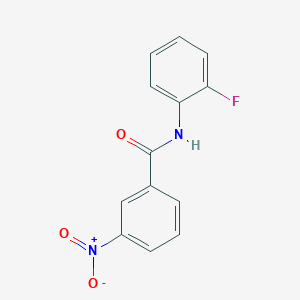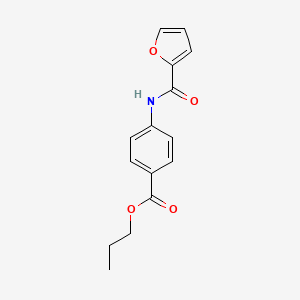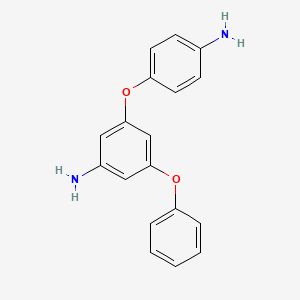
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氨基苯氧基)-5-苯氧基苯胺是一种芳香胺化合物,其特征在于存在两个苯氧基和一个氨基连接到苯环上
准备方法
合成路线和反应条件
3-(4-氨基苯氧基)-5-苯氧基苯胺的合成通常涉及 4-硝基苯酚与 3,5-二氨基苯甲酰氯的亲核取代反应,然后将硝基还原为氨基。 反应条件通常包括使用二甲基甲酰胺 (DMF) 等溶剂和碳酸钾等催化剂 .
工业生产方法
这种化合物的工业生产方法可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。使用连续流反应器和自动化合成系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
3-(4-氨基苯氧基)-5-苯氧基苯胺经历各种化学反应,包括:
氧化: 氨基可以被氧化形成亚硝基或硝基衍生物。
还原: 硝基可以被还原为氨基。
取代: 苯氧基可以参与亲核芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和钯催化剂存在下的氢气等还原剂。
取代: 通常使用氢化钠和烷基卤化物等试剂。
形成的主要产物
氧化: 亚硝基和硝基衍生物。
还原: 氨基衍生物。
取代: 烷基化或芳基化苯氧基衍生物。
科学研究应用
3-(4-氨基苯氧基)-5-苯氧基苯胺有几个科学研究应用:
生物学: 用于开发检测生物系统中活性氧 (ROS) 的荧光探针.
医学: 研究其在药物开发中的潜在用途,尤其是在靶向特定酶或受体方面。
作用机理
3-(4-氨基苯氧基)-5-苯氧基苯胺的作用机理涉及其与活性氧 (ROS) 的相互作用。该化合物可以作为荧光探针,与 ROS 反应产生荧光信号。 这种反应是由苯氧基和氨基的存在促进的,它们分别可以发生氧化和还原反应 .
作用机制
The mechanism of action of 3-(4-aminophenoxy)-5-phenoxyaniline in polymer synthesis involves the formation of strong covalent bonds between the amino groups and the anhydride or dianhydride groups of the polymer precursors. This results in the formation of polyimide chains with high thermal stability and mechanical strength. In biological applications, the compound’s mechanism of action may involve interactions with cellular targets, leading to antimicrobial or anticancer effects.
相似化合物的比较
类似化合物
- 2-[6-(4'-羟基)苯氧基-3H-呫吨-3-酮-9-基]苯甲酸 (HPF)
- 2-[6-(4'-氨基)苯氧基-3H-呫吨-3-酮-9-基]苯甲酸 (APF)
独特性
3-(4-氨基苯氧基)-5-苯氧基苯胺的独特性在于其双苯氧基,这增强了其在各种化学反应中的反应性和多功能性。这种结构特征使其有别于其他类似化合物,使其在合成复杂有机分子和开发先进材料方面特别有用。
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
3-(4-aminophenoxy)-5-phenoxyaniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-6-8-16(9-7-13)22-18-11-14(20)10-17(12-18)21-15-4-2-1-3-5-15/h1-12H,19-20H2 |
InChI 键 |
LPEBHNULBIWCHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)

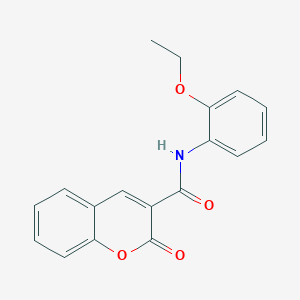
![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
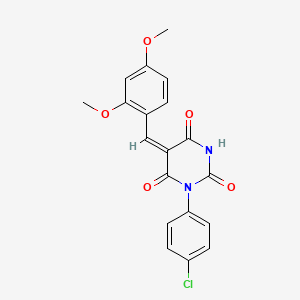
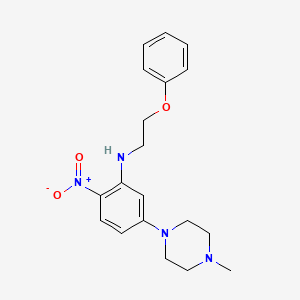
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B11692829.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)
